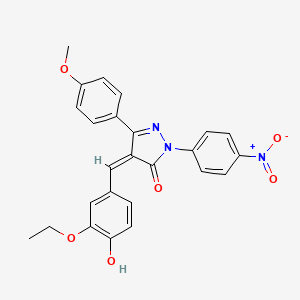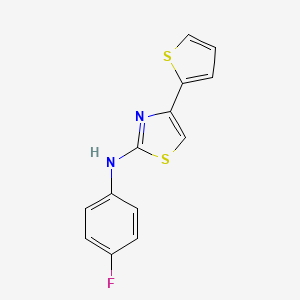![molecular formula C18H22N2O4S B5976200 N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an essential tool in biochemical and physiological studies.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition occurs through the formation of a covalent bond between the inhibitor and the serine residue in the active site of the protease.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide has a range of biochemical and physiological effects, depending on the specific protease being inhibited. For example, the inhibition of blood clotting proteases can lead to bleeding disorders, while the inhibition of proteases involved in inflammation can lead to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide has several advantages for use in lab experiments. It is a highly specific inhibitor of serine proteases, meaning that it can be used to selectively inhibit a particular protease without affecting others. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is stable in aqueous solutions and can be used at low concentrations.
One limitation of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is its irreversible binding to serine proteases, which means that its effects cannot be reversed once it has bound to the protease. This can make it difficult to study the effects of protease inhibition over time.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide. One area of interest is the development of new inhibitors that are more specific or have different mechanisms of action. Another area of research is the use of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide in the study of disease states, such as cancer and Alzheimer's disease, where serine proteases are known to play a role.
Conclusion
In conclusion, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, or N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide, is a serine protease inhibitor that is widely used in scientific research. Its specific mechanism of action and biochemical and physiological effects make it an essential tool for studying the role of serine proteases in health and disease. While there are limitations to its use, such as its irreversible binding to proteases, there are many future directions for research involving this compound.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide involves the reaction of 4-(4-ethylphenoxy)butyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is commonly used in scientific research as a serine protease inhibitor. This compound is used to inhibit the activity of serine proteases, which are involved in a wide range of physiological processes, including blood clotting, inflammation, and cell division. N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide is also used to study the role of serine proteases in disease states such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-14-5-9-16(10-6-14)24-13-3-4-18(21)20-15-7-11-17(12-8-15)25(19,22)23/h5-12H,2-4,13H2,1H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDNRZBSMLSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5976156.png)
![2-(4-ethoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5976167.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)

![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)
